molecular formula C12H17N3O3 B11805218 Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

Cat. No.: B11805218
M. Wt: 251.28 g/mol
InChI Key: NYKPYTBPUSDNPF-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 4-hydroxypiperidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a synthetic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on various studies that elucidate its mechanisms, efficacy, and therapeutic potential.

Chemical Structure

The compound is characterized by a pyrimidine core substituted with a hydroxypiperidine moiety and a carboxylate group. The following table summarizes its structural features:

FeatureDescription
Molecular Formula C12H16N2O3
Molecular Weight 232.27 g/mol
IUPAC Name This compound

Research indicates that this compound may exhibit its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro assays revealed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

The following table summarizes the antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on various cancer cell lines (e.g., breast, lung, and colon) showed:

  • IC50 Values : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.

The following table presents the cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HCT116 (Colon Cancer)25

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Investigation into Anticancer Properties : Research published in Cancer Letters demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy .
  • Preclinical Trials for Inflammatory Diseases : A recent preclinical trial assessed the effects of this compound on models of inflammatory diseases, showing promising results in reducing markers of inflammation in vivo .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-8-7-10(11(17)18-2)14-12(13-8)15-5-3-9(16)4-6-15/h7,9,16H,3-6H2,1-2H3

InChI Key

NYKPYTBPUSDNPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)O)C(=O)OC

Origin of Product

United States

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